1-(4-Bromo-3-(hydroxymethyl)phenyl)ethanone
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Overview
Description
1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE is an organic compound with the molecular formula C9H9BrO3. It is a brominated derivative of acetophenone, characterized by the presence of a hydroxymethyl group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE can be synthesized through the treatment of its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . This method involves the bromination of the acetophenone derivative, followed by deprotection of the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including bromination and deprotection reactions, under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: 1-(4-CARBOXY-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE
Reduction: 1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-OL
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE is used in scientific research for:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In the design of haptens for the screening of highly sensitive and specific monoclonal antibodies.
Industry: Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE involves its reactive functional groups. The bromine atom and carbonyl group are key sites for chemical reactions, allowing the compound to participate in various organic transformations. The hydroxymethyl group can undergo oxidation or reduction, further expanding its reactivity profile.
Comparison with Similar Compounds
Similar Compounds
- 2-BROMO-1-(4-HYDROXY-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE
- 2-BROMO-1-(4-HYDROXY-3-(HYDROXYMETHYL)PHENYL)ETHANONE
Uniqueness
1-(4-BROMO-3-(HYDROXYMETHYL)PHENYL)ETHAN-1-ONE is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phenyl ring. This combination of functional groups provides a versatile platform for various chemical reactions, making it valuable in synthetic chemistry and research applications.
Properties
CAS No. |
1844064-89-6 |
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Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
1-[4-bromo-3-(hydroxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H9BrO2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,11H,5H2,1H3 |
InChI Key |
GJPHOKGFGGIQCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)CO |
Origin of Product |
United States |
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